molecular formula C10H21O3P B12641006 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide CAS No. 122833-45-8

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide

Cat. No.: B12641006
CAS No.: 122833-45-8
M. Wt: 220.25 g/mol
InChI Key: NAVQBTYBAHXQLD-UHFFFAOYSA-N
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Description

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide (CAS 122833-45-8) is a seven-membered cyclic organophosphorus compound characterized by a dioxaphosphepane backbone. Its structure comprises a phosphorus atom bonded to two oxygen atoms in the 1,3-positions of a heptagonal ring, with a hexyl substituent at the 2-position. The compound belongs to the dioxaphosphepane oxide family, which is notable for its applications in organic synthesis and catalysis due to the tunability of its electronic and steric properties via alkyl chain modification .

Properties

CAS No.

122833-45-8

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

2-hexyl-1,3,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C10H21O3P/c1-2-3-4-7-10-14(11)12-8-5-6-9-13-14/h2-10H2,1H3

InChI Key

NAVQBTYBAHXQLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP1(=O)OCCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of hexanol with phosphorus trichloride, followed by the addition of ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Hexanol with Phosphorus Trichloride: Hexanol reacts with phosphorus trichloride to form hexyl phosphorodichloridate.

    Addition of Ethylene Glycol: Ethylene glycol is then added to the reaction mixture, leading to the formation of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide.

Industrial Production Methods

In an industrial setting, the production of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison Within the Dioxaphosphepane Oxide Family

The following table summarizes key structural analogs of 2-hexyl-1,3,2-dioxaphosphepane 2-oxide, focusing on substituents, ring size, and molecular properties:

Compound Name CAS Number Ring Size Substituent Molecular Formula Molecular Weight Key Characteristics
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide 122833-45-8 7-membered Hexyl C₉H₁₉O₃P 206.22 (calc) High lipophilicity; potential catalyst or intermediate in organic synthesis
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide 91607-11-3 7-membered Ethyl C₆H₁₃O₃P 164.14 Lower steric bulk compared to hexyl derivative; likely more reactive
2-Methyl-1,3,2-dioxaphosphepane 2-oxide 66295-44-1 7-membered Methyl C₇H₁₇O₂P 164.18 Used as a phosphonite ester; applications in coordination chemistry
2-Octyl-1,3,2-dioxaphosphepane 2-oxide 21612-58-8 7-membered Octyl C₁₁H₂₃O₃P 234.27 (calc) Enhanced hydrophobicity; potential for micelle formation or solvent compatibility

Key Trends:

  • Conversely, shorter chains (methyl, ethyl) reduce steric hindrance, favoring reactivity in catalytic or ring-opening reactions .
  • Ring Size: Seven-membered dioxaphosphepane oxides exhibit greater conformational flexibility compared to smaller five- or six-membered analogs (e.g., dioxaphospholane or dioxaphosphorinane oxides), which may reduce ring strain and alter reactivity patterns .

Comparison with Six-Membered Oxazaphosphorines

Cyclophosphamide (CAS 50-18-0) and ifosfamide (CAS 3778-73-2) are six-membered oxazaphosphorines containing nitrogen and phosphorus. Unlike 2-hexyl-1,3,2-dioxaphosphepane 2-oxide, these compounds are prodrugs requiring metabolic activation to release cytotoxic agents (e.g., phosphoramide mustard). Key differences include:

  • Structural Features: Oxazaphosphorines incorporate a nitrogen atom, enabling metabolic hydroxylation via cytochrome P-450 enzymes. Dioxaphosphepane oxides lack nitrogen, limiting bioactivation pathways .
  • Applications: Cyclophosphamide and ifosfamide are antineoplastic agents, whereas dioxaphosphepane oxides are primarily explored for synthetic or catalytic purposes .

Comparison with Five-Membered Dioxaphospholane Oxides

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (C5DMDO) and related five-membered analogs (e.g., 2-methoxy-1,3,2-dioxaphospholane 2-oxide) exhibit distinct reactivity due to smaller ring sizes:

  • Reactivity: Five-membered rings are more strained, facilitating ring-opening reactions. For example, C5DMDO acts as a catalyst in the synthesis of benzimidazoles and chromenes via intermediate phosphorane species .
  • Stability: Seven-membered dioxaphosphepane oxides are less prone to ring-opening, making them preferable for applications requiring prolonged stability .

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